
Streptomycin(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
科学的研究の応用
Melanogenesis and Antioxidant Status in Melanocytes
Streptomycin, an aminoglycoside antibiotic, has been studied for its effects on melanogenesis and the antioxidant defense system in human melanocytes. The research found that streptomycin induces a concentration-dependent loss in melanocyte viability, inhibits tyrosinase activity, reduces melanin content, and significantly alters the activity of cellular antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These findings may explain the role of melanocytes and melanin in the ototoxic effects of aminoglycosides (Wrześniok et al., 2013).
Residue Determination in Honey
Streptomycin is used in apiculture to protect bees against diseases, and its residues in honey are a concern. A study developed and validated a liquid chromatography-tandem mass spectrometry method for determining streptomycin in honey. The method showed around 100% recovery of streptomycin from honey fortified at various levels, with a decision limit and detection capability of 3 microg/kg and 4.7 microg/kg, respectively (Granja et al., 2009).
Adsorption on Soil
Research on the adsorption of streptomycin on soil focused on the effects of pH and the presence of cations. The study indicated that the adsorption of streptomycin remained relatively constant at pH 3.5-8 and decreased at higher pH levels. The presence of cations like CaCl2, NaCl, and KCl increased the sorption of streptomycin, suggesting important environmental implications for streptomycin usage (Wang, Zhao, & Huang, 2014).
Biosensor Detection in Food
Streptomycin is widely used in animal husbandry, and its excessive presence in animal foods can pose health risks. Research into biosensors for rapid and accurate detection of streptomycin residues in food has been conducted. Aptamer-based optical and electrochemical biosensors have shown promise in this area, offering a reference for developing effective, simple, and sensitive streptomycin biosensors in the future (Haishuai et al., 2021).
Non-phytotoxic Zinc Nanoparticle Adjuvant for Streptomycin
A study introduced a non-phytotoxic zinc sulfide nanoparticle-based adjuvant to improve the rainfastness, UV-stability, and vascular mobility of streptomycin in agriculture. This novel adjuvant demonstrates enhanced properties for streptomycin application, showing potential for improved disease control in plants (Maxwell et al., 2020).
特性
製品名 |
Streptomycin(3+) |
|---|---|
分子式 |
C21H42N7O12+3 |
分子量 |
584.6 g/mol |
IUPAC名 |
[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
InChIキー |
UCSJYZPVAKXKNQ-HZYVHMACSA-Q |
異性体SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



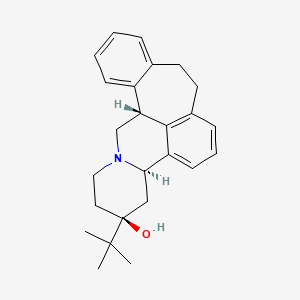
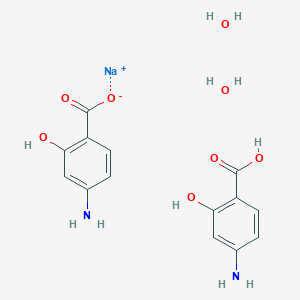
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)


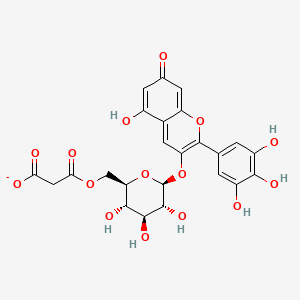


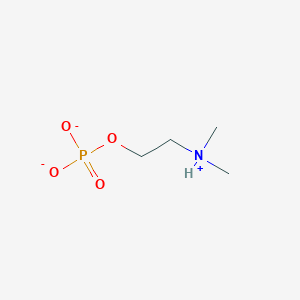
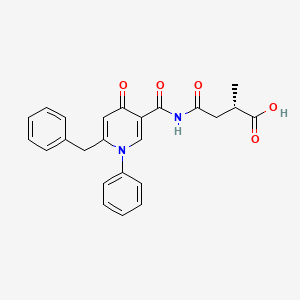
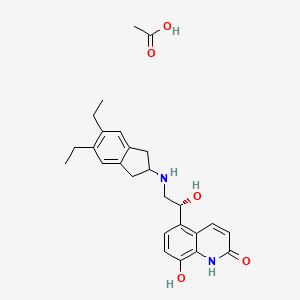
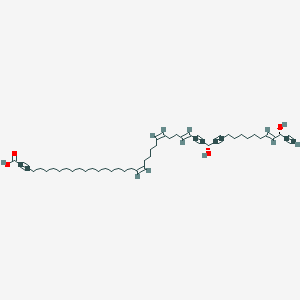
![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)